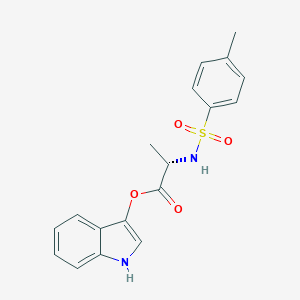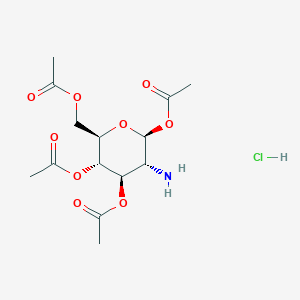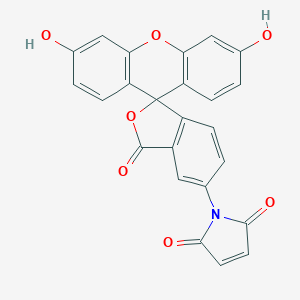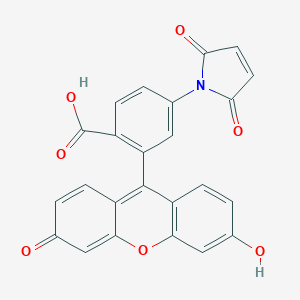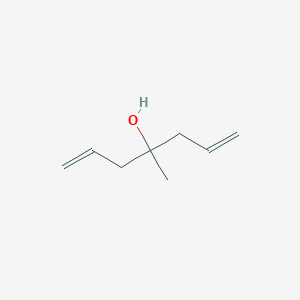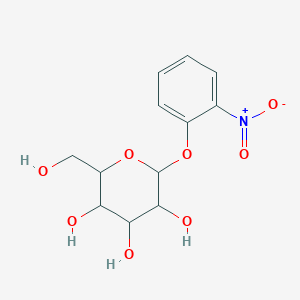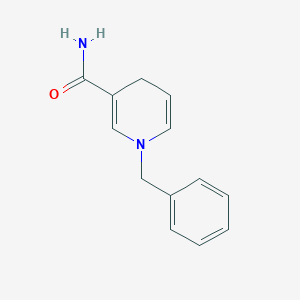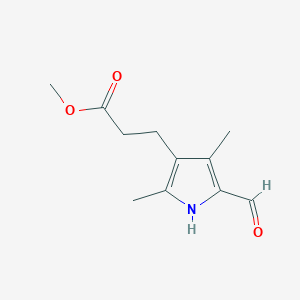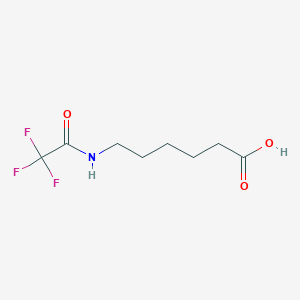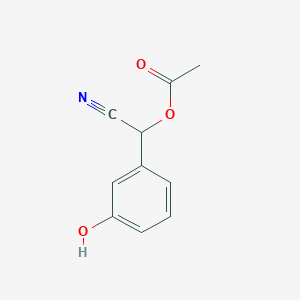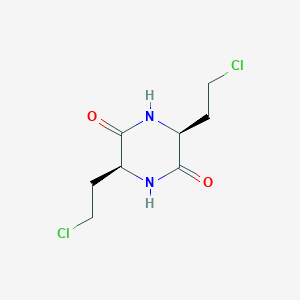
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Vue d'ensemble
Description
Piperazine derivatives are of significant interest in drug design due to their presence in a wide array of drugs with diverse therapeutic uses. These compounds, including "(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione," exhibit a range of biological activities and are pivotal in medicinal chemistry for their role in developing new pharmacotherapeutic agents. The versatility of the piperazine scaffold allows for the rational design of molecules with tailored pharmacokinetic and pharmacodynamic profiles through structural modifications.
Synthesis Analysis
The synthesis of piperazine derivatives involves strategic modifications to the piperazine nucleus, enabling the development of compounds with enhanced medicinal potential. These modifications significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules, aiding in the discovery of drug-like elements suitable for various therapeutic interventions.
Molecular Structure Analysis
Piperazine, a six-membered nitrogen-containing heterocycle, serves as a crucial structural component in numerous marketed drugs. The molecular structure of piperazine derivatives, including "(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione," contributes to their broad spectrum of pharmacological activities. The structural flexibility of the piperazine ring facilitates the exploration of diverse molecular designs, resulting in CNS agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory profiles, among others.
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by the substitution pattern on the piperazine nucleus, which can significantly alter their medicinal properties. These compounds engage in a variety of chemical reactions, enabling the synthesis of novel derivatives with potential therapeutic applications. The ability to modify substituents on the piperazine ring allows for the rational design of molecules targeting specific pharmacological targets.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their pharmacological efficacy. Structural modifications in the piperazine moiety aim to address issues related to solubility, limited bioavailability, and cost-effectiveness, thereby enhancing the drug-like properties of these compounds.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and interaction with biological targets, are fundamental to their therapeutic effectiveness. The exploration of the piperazine scaffold's potential through structural modifications has led to the development of compounds with diverse biological activities, offering insights into designing new therapeutic agents.
For detailed insights into the synthesis, structure, and properties of piperazine derivatives, including "(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione," the following references provide comprehensive information:
- Piperazine derivatives for therapeutic use: a patent review (2010-present) by A. Rathi et al. (2016) (source).
- An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review by P. Girase et al. (2020) (source).
- Discovery and investigation of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents: Our last 15 years study by Mohammad Hossain et al. (2020) (source).
Applications De Recherche Scientifique
Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of various drugs. It is found in an array of medications with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research highlights that slight modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine-based molecules have emerged as a versatile building block for drug discovery, showing success across several activities beyond their initially recognized CNS activity. The development and investigation of these derivatives are crucial for designing new therapeutics for various diseases, pointing towards a promising future for therapeutic investigations involving this motif (Rathi et al., 2016).
Antimicrobial and Antitubercular Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-TB molecule development, providing insights into the design and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. These findings underscore the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents, suggesting a pathway for addressing gaps in current treatments (Girase et al., 2020).
Antidepressant and Anxiolytic Properties
Piperazine derivatives have been explored for their potential in treating anxiety and depression, with several compounds showing anxiolytic-like and antidepressant activities in animal models. These studies suggest that the structural features of piperazine derivatives can be optimized to enhance efficacy and potency as antidepressants. The role of the piperazine moiety in binding conformations and its influence on the CNS pharmacokinetic profile make it a critical element in the development of novel antidepressant compounds. This review provides an overview of current developments in the design and synthesis of piperazine-based antidepressants, highlighting the significance of the piperazine substructure in the development of these therapeutic agents (Kumar et al., 2021).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione” from the search results.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of “(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione” from the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
Propriétés
IUPAC Name |
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355958 | |
| Record name | AC1LGBGW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
CAS RN |
1333325-25-9 | |
| Record name | AC1LGBGW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



